
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is a complex compound that combines an organic molecule with a palladium-based inorganic component The organic part, 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one, is a derivative of pyrazolone, a class of compounds known for their anti-inflammatory and analgesic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation and amination steps. The final product is then complexed with tetrachloropalladium through a coordination reaction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the palladium complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the organic synthesis and metal complexation can be carried out sequentially. The process would need to be optimized for yield and purity, with careful control of reaction parameters and purification steps to remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized under specific conditions, potentially altering its pharmacological properties.
Reduction: The palladium center can facilitate reduction reactions, making the compound useful in catalytic processes.
Substitution: The tetrachloropalladium part can undergo ligand exchange reactions, where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated palladium complexes.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its potential use in drug formulations due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium involves its interaction with biological targets and catalytic pathways:
Molecular Targets: The organic component may interact with enzymes involved in inflammation and pain pathways, while the palladium center can facilitate redox reactions.
Pathways Involved: The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The palladium component can participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylaminoantipyrine: A related pyrazolone derivative with similar anti-inflammatory properties.
Tetrachloropalladate complexes: Other palladium-based complexes used in catalysis.
Uniqueness
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is unique due to its combination of an organic pharmacophore with a metal center, providing a dual functionality that can be exploited in various applications. Its ability to participate in both biological and catalytic processes makes it a versatile compound in research and industry.
Propiedades
Número CAS |
65230-72-0 |
|---|---|
Fórmula molecular |
C12H15Cl4N3OPd |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium |
InChI |
InChI=1S/C12H15N3O.4ClH.Pd/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;;;;;/h4-8,13H,1-3H3;4*1H;/q;;;;;+4/p-4 |
Clave InChI |
OYAMQGKDLKAMRF-UHFFFAOYSA-J |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl[Pd](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


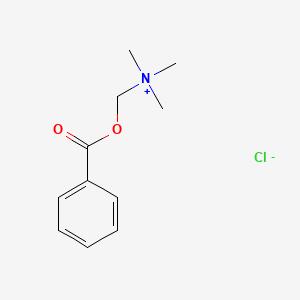
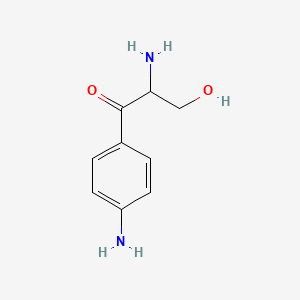
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

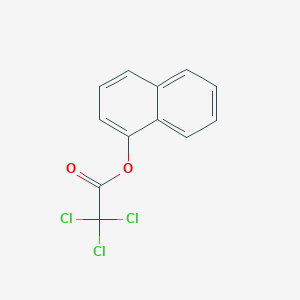
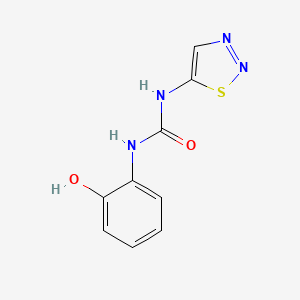
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)

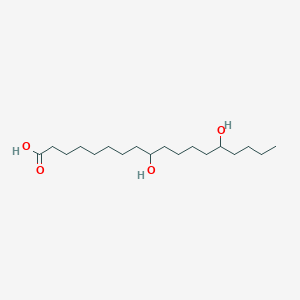
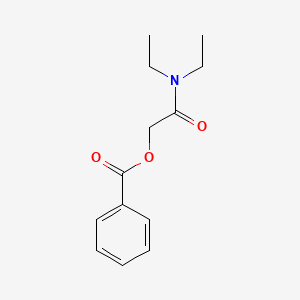
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)


